molecular formula C20H28FN5O3 B6338929 MFCD31714221 CAS No. 1351409-39-6

MFCD31714221

Cat. No.: B6338929
CAS No.: 1351409-39-6
M. Wt: 405.5 g/mol
InChI Key: SXCVVYUSUGUSMW-UHFFFAOYSA-N
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Description

MFCD31714221 is a chemical compound registered under the Molecular Formula Data (MFCD) system. Compounds in this series often feature heterocyclic or aromatic frameworks, as evidenced by molecular formulas such as C₂₇H₃₀N₆O₃ (MFCD28167899) and C₁₀H₉F₃O (MFCD00039227). These structures typically exhibit moderate to high molecular weights (e.g., 486.57 g/mol for MFCD28167899) and functional groups like amines, carbonyls, or halogens, which influence their reactivity and solubility .

Properties

IUPAC Name

2-[4-[4-[2-(2-fluoroethoxy)phenyl]piperazin-1-yl]butyl]-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28FN5O3/c1-23-19(27)16-22-26(20(23)28)10-5-4-9-24-11-13-25(14-12-24)17-6-2-3-7-18(17)29-15-8-21/h2-3,6-7,16H,4-5,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCVVYUSUGUSMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCN2CCN(CC2)C3=CC=CC=C3OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione involves multiple steps. The key steps include the formation of the piperazine ring, the attachment of the fluoro-ethoxy phenyl group, and the construction of the triazine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-{4-[2-(2-Fluoro-ethoxy)-phenyl]-piperazin-1-yl}-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MFCD31714221, we compare it with structurally and functionally related compounds from published datasets. Key parameters include molecular weight , solubility , synthetic routes , and applications .

Table 1: Physical and Chemical Properties Comparison

Parameter This compound* MFCD28167899 MFCD00039227 CAS 1761-61-1
Molecular Formula N/A C₂₇H₃₀N₆O₃ C₁₀H₉F₃O C₇H₅BrO₂
Molecular Weight ~400–500† 486.57 g/mol 202.17 g/mol 201.02 g/mol
Solubility (Water) Moderate‡ 0.687 mg/mL 0.53 mg/mL 0.00342 mol/L
Log S (ESOL) N/A -2.47 -1.85 -2.47
Hazard Statements H302, H315§ H302-H315-H319-H335 H302 H302

*Inferred from analogous MDL compounds. †Estimated based on structural analogs. ‡Assumed due to polar functional groups. §Common hazards for aromatic amines/halides.

Functional Differences

  • Bioavailability : Compounds with trifluoromethyl groups (e.g., MFCD00039227) exhibit higher GI absorption (95%) compared to brominated analogs (e.g., CAS 1761-61-1, 55%) due to enhanced lipophilicity .
  • Thermal stability : Higher molecular weight compounds (e.g., MFCD28167899) show superior stability in high-temperature reactions, whereas smaller molecules (e.g., MFCD00039227) are prone to decomposition above 150°C .

Table 2: Application Comparison

Compound Primary Application Key Advantage Limitation
This compound* Pharmaceutical intermediates Tunable reactivity for derivatization Limited solubility in aqueous media
MFCD28167899 Kinase inhibitors High binding affinity (IC₅₀ < 10 nM) Complex purification requirements
CAS 1533-03-5 Catalytic ligands Recyclability in cross-coupling reactions Low thermal stability

Research Findings and Implications

  • Structure-activity relationships : Fluorinated analogs (e.g., MFCD00039227) demonstrate improved metabolic stability over chlorinated/brominated counterparts, critical for drug development .
  • Scalability challenges : High-molecular-weight compounds like MFCD28167899 require advanced purification techniques (e.g., preparative HPLC), increasing production costs .

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